3alpha-Akebonoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

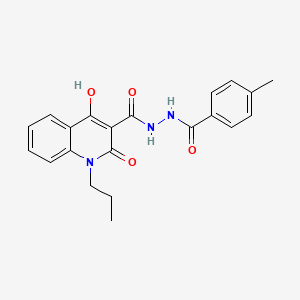

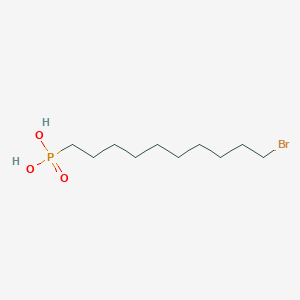

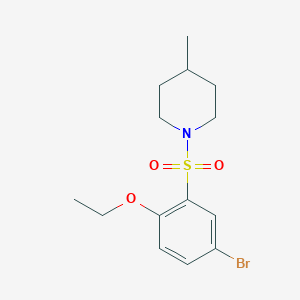

3alpha-Akebonoic acid is a type of triterpenoid . It has a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is usually available in powder form .

Synthesis Analysis

The synthesis of 3alpha-Akebonoic acid is not explicitly mentioned in the search results. .Molecular Structure Analysis

The chemical name of 3alpha-Akebonoic acid is (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The structure is consistent with this name .Physical And Chemical Properties Analysis

3alpha-Akebonoic acid is a powder with a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Application in Antibacterial Activity

- Scientific Field : Microbiology

- Summary of Application : 3alpha-Akebonoic acid has been found to have in vitro bacteriostatic activity against four assayed Gram-positive bacterial strains . In particular, it showed antibacterial activity toward MRSA with a MIC value of 25 μg/mL, which was more potent than kanamycin (MIC 125 μg/mL) .

- Methods of Application : The antibacterial activity was tested in vitro .

- Results : The compound showed significant antibacterial activity, particularly against MRSA .

Application in Cancer Research

- Scientific Field : Oncology

- Summary of Application : 3alpha-Akebonoic acid has shown interesting in vitro growth inhibitory activity against human tumor A549 and HeLa cell lines .

- Methods of Application : The growth inhibitory activity was tested in vitro .

- Results : The compound showed significant growth inhibitory activity, with IC50 values ranging from 8.8 and 5.6 μM, respectively .

Application in Diabetes Research

- Scientific Field : Endocrinology

- Summary of Application : 3alpha-Akebonoic acid has shown significant in vitro α-glucosidase inhibitory activity .

- Methods of Application : The α-glucosidase inhibitory activity was tested in vitro .

- Results : The compound showed significant α-glucosidase inhibitory activity, with IC50 values from 0.035 to 0.367 mM, which were more potent than the reference compound acarbose (IC50 0.409 mM) .

Application in Alzheimer’s Disease Research

- Scientific Field : Neurology

- Summary of Application : 3alpha-Akebonoic acid has been suggested to interfere with presenilin , a protein that is mutated in some forms of Alzheimer’s disease. This suggests potential applications in the research and treatment of Alzheimer’s disease .

- Methods of Application : The interference with presenilin was likely tested in vitro .

- Results : While the specific results are not detailed, the compound’s interaction with presenilin suggests it may have potential therapeutic effects in Alzheimer’s disease .

Application in Saponin Research

- Scientific Field : Phytochemistry

- Summary of Application : 3alpha-Akebonoic acid has been identified as a component of new 30-noroleanane triterpenoid saponins isolated from the stem of Holboellia coriacea . This suggests potential applications in the research of saponins, a class of chemical compounds found in particular abundance in various plant species .

- Methods of Application : The identification of 3alpha-Akebonoic acid as a component of these saponins was likely achieved through detailed spectral and chemical evidence .

- Results : The discovery of 3alpha-Akebonoic acid in these saponins expands our understanding of the chemical diversity of saponins .

Application in Phytochemistry

- Scientific Field : Phytochemistry

- Summary of Application : 3alpha-Akebonoic acid has been identified as a component of new 30-noroleanane triterpenoid saponins isolated from the stem of Holboellia coriacea . This suggests potential applications in the research of saponins, a class of chemical compounds found in particular abundance in various plant species .

- Methods of Application : The identification of 3alpha-Akebonoic acid as a component of these saponins was likely achieved through detailed spectral and chemical evidence .

- Results : The discovery of 3alpha-Akebonoic acid in these saponins expands our understanding of the chemical diversity of saponins .

Safety And Hazards

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Akebonoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)